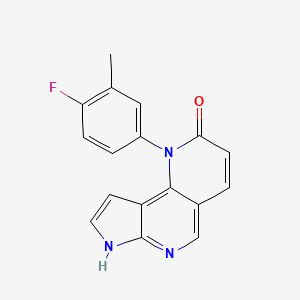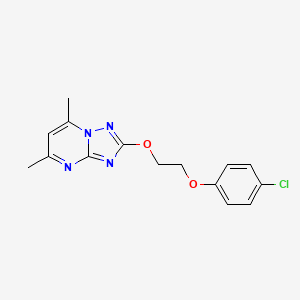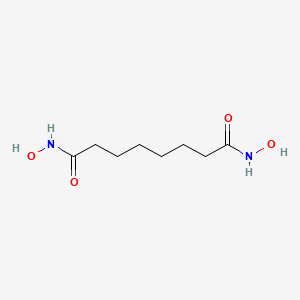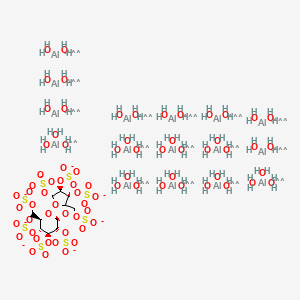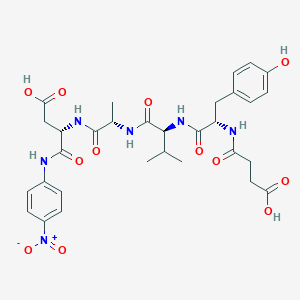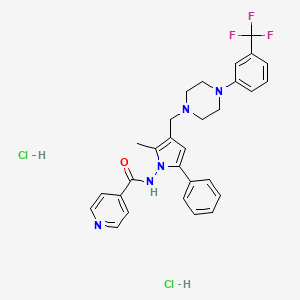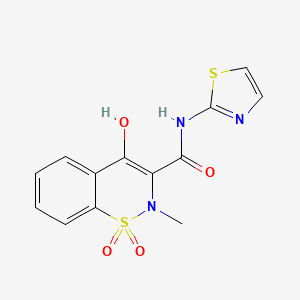![molecular formula C21H30N6O2 B611108 1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide CAS No. 1208822-03-0](/img/structure/B611108.png)
1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T6603185 is a novel inhibitor of the catalytic functions of peroxiredoxin (Prx) and thioredoxin (Trx) systems.
Aplicaciones Científicas De Investigación
Glycine Transporter 1 Inhibition
This compound has been explored for its potent inhibitory activity on Glycine Transporter 1 (GlyT1), which is significant in central nervous system (CNS) related research. GlyT1 inhibitors like this compound are studied for their potential in increasing the cerebrospinal fluid concentration of glycine in rats, which can have implications in neurological disorders treatment (Yamamoto et al., 2016).
Cannabinoid Receptor Interactions
Research has investigated the molecular interaction of similar compounds with the CB1 cannabinoid receptor. These studies provide insights into the binding interactions and pharmacophore models for cannabinoid receptor ligands, important in developing drugs targeting these receptors (Shim et al., 2002).
IGF-1R Inhibitory Activity
Modifications of this compound type have been studied for their inhibitory activity on the Insulin-like Growth Factor-1 Receptor (IGF-1R). Such studies are crucial in cancer research, where IGF-1R plays a key role (Velaparthi et al., 2010).
Synthesis and Structural Analysis
Research has also been conducted on the synthesis and structural analysis of similar compounds. These studies contribute to the understanding of the chemical properties and potential modifications for medical applications (Nagarajan et al., 1982).
Anticancer Activity
Compounds with a similar structure have been evaluated for their anticancer activity. Studies focus on how these compounds interact with different cancer cell lines, providing a foundation for potential cancer therapies (Kumar et al., 2013).
Corrosion Inhibition
Research has explored the use of similar compounds as corrosion inhibitors, a crucial aspect in the field of materials science. These studies assess their efficiency in protecting metals against corrosion, which has industrial applications (Yadav et al., 2016).
Antimalarial Agent Synthesis
Such compounds have been investigated in the synthesis of potential anti-malarial agents. This research is critical in the ongoing battle against malaria, a major global health challenge (Guo Qian-yi, 2011).
Propiedades
Número CAS |
1208822-03-0 |
|---|---|
Nombre del producto |
1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide |
Fórmula molecular |
C21H30N6O2 |
Peso molecular |
398.511 |
Nombre IUPAC |
1-[(1-Methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H30N6O2/c1-25-9-6-23-20(25)16-26-7-3-18(4-8-26)21(28)24-15-17-2-5-22-19(14-17)27-10-12-29-13-11-27/h2,5-6,9,14,18H,3-4,7-8,10-13,15-16H2,1H3,(H,24,28) |
Clave InChI |
IXZFKBZRINWMNV-UHFFFAOYSA-N |
SMILES |
O=C(C1CCN(CC2=NC=CN2C)CC1)NCC3=CC(N4CCOCC4)=NC=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
T6603185, T 6603185, T-6603185 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B611025.png)
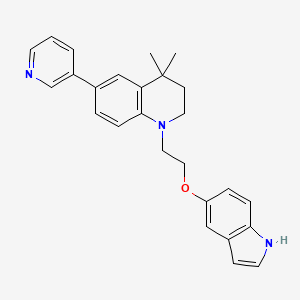

![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)
